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Compound of Interest

6-Bromo-4-chloro-2-
Compound Name:
phenylquinoline

cat. No.: B1611920

Molecular Structure and Physicochemical
Properties

6-Bromo-4-chloro-2-phenylquinoline is a solid at room temperature with a molecular weight
of approximately 318.60 g/mol . Its structure features a quinoline core substituted with a
bromine atom at the 6-position, a chlorine atom at the 4-position, and a phenyl group at the 2-
position. This intricate arrangement of aromatic rings and halogen substituents gives rise to a
unique spectroscopic fingerprint.

Property Value Source
Molecular Formula C1s5HoBrCIN PubChem|[2]
Molecular Weight 318.60 g/mol Sigma-Aldrich

6-bromo-4-chloro-2-
IUPAC Name o PubChem][2]
phenylquinoline

CAS Number 860195-69-3 Sigma-Aldrich[1]
Clclcc(nc2ccc(Br)ccl2)- ) )

SMILES Sigma-Aldrich
c3cceec3

To facilitate the discussion of NMR data, the atoms in the molecule are numbered as follows:
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Caption: Structure of 6-Bromo-4-chloro-2-phenylquinoline with atom numbering for NMR.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental
composition of a compound. For a molecule containing multiple isotopes with significant natural
abundance, such as bromine (7°Br = 50.7%, 81Br = 49.3%) and chlorine (3*Cl = 75.8%, 3’Cl =
24.2%), the isotopic pattern in the mass spectrum is highly characteristic and serves as a
powerful validation tool.

Experimental Protocol: Electron lonization (EI-MS)

o Sample Preparation: A dilute solution of the compound is prepared in a volatile organic
solvent (e.g., methanol or dichloromethane).

« Introduction: The sample is introduced into the mass spectrometer via a direct insertion
probe or GC inlet.

« lonization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in
the ion source. This causes ionization and fragmentation of the molecule.

e Analysis: The resulting ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: lons are detected, and a mass spectrum is generated, plotting ion intensity versus
m/z.

Data Interpretation

The mass spectrum provides two key pieces of information: the molecular ion peak(s) and the
fragmentation pattern.

Table 2: Expected Mass Spectrometry Data
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m/z Value lon Identity Interpretation

Molecular ion with the most
317 [M]* (C1sHo”°Br35CIN) _

abundant isotopes.
319 [M+2]* Contains one 8!Br or one 37Cl.

Contains one 81Br and one
321 [M+4]*

37ClI.

Loss of a chlorine radical from
282 [M-CI]* ]

the molecular ion.

Loss of a bromine radical from
238 [M-Br]* )

the molecular ion.

Loss of both halogen
203 [M-Br-ClJ*+ _

substituents.

Phenyl cation, characteristic of
77 [CeHs]*

the phenyl substituent.

The relative intensities of the [M]*, [M+2]*, and [M+4]* peaks are dictated by the natural

abundances of the Br and Cl isotopes and provide definitive confirmation of the presence of

one bromine and one chlorine atom in the molecule.

[C15sHoBrCIN]*

— )

[M-CIJ*
m/z = 282/284 - Bre
[CisHoN]*

m/z = 317/319/321

-~

- Cl- m/z = 203
[M-Br]*
m/z = 238/240

T [CeHs]*
m/z =77

Click to download full resolution via product page

Caption: Plausible EI-MS fragmentation pathway for 6-Bromo-4-chloro-2-phenylquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen
framework of an organic molecule. Both *H and *3C NMR are essential for an unambiguous
structural assignment.

Experimental Protocol: *H and **C NMR

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds). Tetramethylsilane (TMS) is typically added as
an internal standard (6 0.00 ppm).

o Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500
MHz).

e 1H NMR: A standard proton experiment is run to obtain the *H spectrum.

e 13C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is run to obtain
the 13C spectrum, which shows all unique carbon environments.

e 2D NMR (Optional but Recommended): For complex molecules, 2D experiments like COSY
(*H-1H correlation) and HSQC (*H-13C correlation) are performed to definitively assign proton
and carbon signals.

'H NMR Data: Interpretation

The *H NMR spectrum reveals the number of different proton environments, their chemical
shifts (indicating the electronic environment), their integration (relative number of protons), and
their multiplicity (splitting pattern, indicating neighboring protons). Based on data from
analogous structures, the following signals are expected.[3][4]

Table 3: Expected *H NMR Data (in CDCls, 500 MHz)
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Chemical Shift

(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~8.20

d,J=2.0Hz

1H

H-5

Doublet due to
coupling with H-
7. Deshielded by
proximity to the
bromine atom
and the quinoline

ring current.

~8.15-8.10

2H

H-2", H-6'

Protons on the
phenyl ring ortho
to the quinoline
attachment,
deshielded by
the nitrogen

atom.

~7.85

dd, J=9.0, 2.0
Hz

1H

H-7

Doublet of
doublets due to
coupling with H-8
and H-5.

~7.70

d,J=9.0Hz

1H

H-8

Doublet due to
coupling with H-
7.

~7.60 - 7.50

3H

H-3', H-4', H-5'

Remaining
protons of the
phenyl group,
appearing as a
complex

multiplet.

~7.45

1H

H-3

Singlet, as it has
no adjacent
protons. The
presence of the

adjacent chlorine
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atom at C-4
causes a
downfield shift.

3C NMR Data: Interpretation

The proton-decoupled 3C NMR spectrum shows a single peak for each unique carbon atom.
The chemical shift provides information about the carbon's hybridization and electronic
environment. Aromatic carbons typically resonate between 110 and 160 ppm.[5]

Table 4: Expected 13C NMR Data (in CDCls, 125 MHz)
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Chemical Shift (6, ppm) Assignment Rationale

Carbon attached to nitrogen
~158.0 C-2 and the phenyl group, highly

deshielded.

uaternary carbon at the rin

~148.5 C-8a Q _ y- _ J

junction, adjacent to nitrogen.

Carbon bearing the chlorine

atom, significantly deshielded
~145.0 C-4 _

by the electronegative

substituent.

Quaternary carbon of the
~138.0 Cc-1 phenyl ring attached to the

quinoline.
~135.5 C-7 Aromatic CH group.
~131.0 C-5 Aromatic CH group.

Aromatic CH group in the
~130.5 C-4 :

phenyl ring.

Aromatic CH groups in the
~129.0 C-2', C-6' _

phenyl ring.

Aromatic CH groups in the
~128.5 C-3, C-5' _

phenyl ring.

uaternary carbon at the rin

~126.0 C-4a Q _ Y J

junction.

Carbon bearing the bromine
~122.0 C-6

atom.
~120.0 C-8 Aromatic CH group.

Aromatic CH group, shielded
~118.0 C-3 relative to other quinoline

carbons.
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BENGHE

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal (e.g., diamond or germanium).

o Data Acquisition: Pressure is applied to ensure good contact between the sample and the
crystal. The IR beam is passed through the crystal, and the spectrum of the sample is
recorded.

e Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber
(cm™1).

Data Interpretation

For 6-Bromo-4-chloro-2-phenylquinoline, the IR spectrum is dominated by absorptions
characteristic of the aromatic rings and the carbon-halogen bonds.

Table 5: Expected IR Absorption Bands

Wavenumber (cm~12) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic C-H

Aromatic rings and quinoline
1600-1450 C=C and C=N stretch

core[6][7]
1100-1000 C-Cl stretch Aryl-Chloride[8]

Aromatic ring substitution
850-750 C-H out-of-plane bend

pattern
700-550 C-Br stretch Aryl-Bromide
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The "fingerprint region” (below 1500 cm~1) contains a complex pattern of absorptions that is
unique to the molecule and can be used for identification by comparison with a reference
spectrum.[6]

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of 6-Bromo-4-chloro-2-phenylquinoline is a process of
accumulating and cross-validating evidence from multiple spectroscopic techniques. No single
method provides the complete picture, but together, they offer an unambiguous confirmation of
the molecular structure.

Spectroscopic Analysis Workflow

Pure Sample
(6-Bromo-4-chloro-2-phenylquinoline)

Mass Spectrometry NMR Spectroscopy Infrared Spectroscopy
(EI-MS) (*H, 13C in CDCls) (ATR-FTIR)

Molecular Weight C-H Framework
Isotopic Pattern | Connectivity

(Correlated Data)

Final Structure Confirmed

Functional Groups

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.
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In summary, mass spectrometry confirms the elemental formula (C1sH9BrCIN) through its
characteristic isotopic pattern. *H and 3C NMR spectroscopy provide the precise map of the
carbon-hydrogen framework, confirming the substitution pattern on both the quinoline and
phenyl rings. Finally, IR spectroscopy verifies the presence of the key aromatic and carbon-
halogen functional groups. This collective dataset provides the high level of structural certainty
required by researchers in the fields of chemical synthesis and drug discovery.
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Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1611920#6-bromo-4-chloro-2-phenylquinoline-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1611920#6-bromo-4-chloro-2-phenylquinoline-spectroscopic-data
https://www.benchchem.com/product/b1611920#6-bromo-4-chloro-2-phenylquinoline-spectroscopic-data
https://www.benchchem.com/product/b1611920#6-bromo-4-chloro-2-phenylquinoline-spectroscopic-data
https://www.benchchem.com/product/b1611920#6-bromo-4-chloro-2-phenylquinoline-spectroscopic-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1611920?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

